molecular formula C12H12BrN5 B14697592 5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24797-20-4

5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B14697592
CAS No.: 24797-20-4
M. Wt: 306.16 g/mol
InChI Key: ISJKOJCOKJISML-UHFFFAOYSA-N
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Description

5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a diazenyl group (N=N) which is bonded to two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves an azo coupling reaction. The process begins with the diazotization of 2-bromoaniline to form the corresponding diazonium salt. This is achieved by treating 2-bromoaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The diazonium salt is then coupled with 4,6-dimethylpyrimidin-2-amine under basic conditions to yield the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. Additionally, the use of automated systems for the addition of reagents and control of temperature can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the azo group can yield the corresponding amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(e)-(4-Bromophenyl)diazenyl]-1H-imidazole
  • 5-[(e)-(4-Bromophenyl)diazenyl]quinolin-8-ol
  • 4-[(e)-(2-Bromophenyl)diazenyl]benzoic acid

Uniqueness

5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific structural features, including the presence of both a bromophenyl group and a dimethylpyrimidinyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

24797-20-4

Molecular Formula

C12H12BrN5

Molecular Weight

306.16 g/mol

IUPAC Name

5-[(2-bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C12H12BrN5/c1-7-11(8(2)16-12(14)15-7)18-17-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H2,14,15,16)

InChI Key

ISJKOJCOKJISML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)N=NC2=CC=CC=C2Br

Origin of Product

United States

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